molecular formula C16H19N3O3 B14282047 6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one CAS No. 137141-33-4

6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one

Cat. No.: B14282047
CAS No.: 137141-33-4
M. Wt: 301.34 g/mol
InChI Key: ITRRUMYRJCTJLV-UHFFFAOYSA-N
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Description

6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional dimethoxyphenyl and dimethylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dimethoxyphenylhydrazine with a suitable cyclohexa-2,4-dien-1-one derivative under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography may be used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. The compound’s reactivity and binding affinity to biological macromolecules contribute to its potential therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

137141-33-4

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)diazenyl]-5-(dimethylamino)phenol

InChI

InChI=1S/C16H19N3O3/c1-19(2)11-5-7-13(15(20)9-11)17-18-14-8-6-12(21-3)10-16(14)22-4/h5-10,20H,1-4H3

InChI Key

ITRRUMYRJCTJLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)OC)OC)O

Origin of Product

United States

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